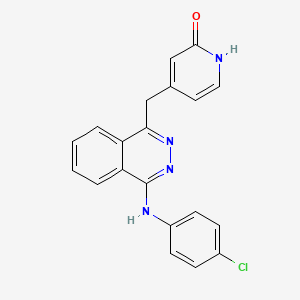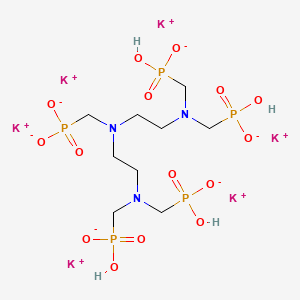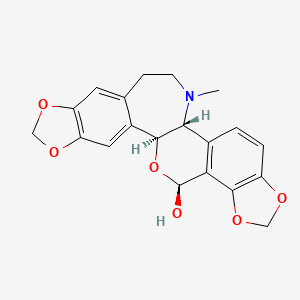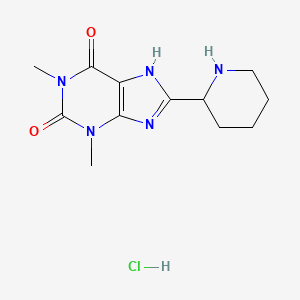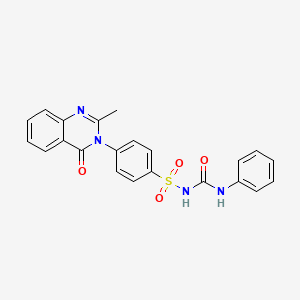
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a quinazolinone moiety, which is further substituted with a phenylamino carbonyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Methyl and Oxo Groups:
Attachment of Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the quinazolinone intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of Phenylamino Carbonyl Group: The final step involves the reaction of the intermediate with phenyl isocyanate to introduce the phenylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-tumor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the quinazolinone ring.
Quinazolinone derivatives: Compounds with variations in the substituents on the quinazolinone core.
Uniqueness
The uniqueness of Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
113849-20-0 |
|---|---|
Formule moléculaire |
C22H18N4O4S |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C22H18N4O4S/c1-15-23-20-10-6-5-9-19(20)21(27)26(15)17-11-13-18(14-12-17)31(29,30)25-22(28)24-16-7-3-2-4-8-16/h2-14H,1H3,(H2,24,25,28) |
Clé InChI |
OCNGEKPUVFEXGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



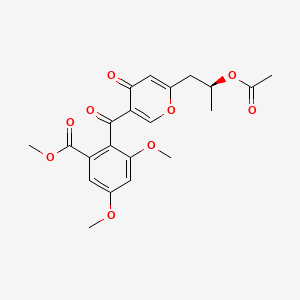
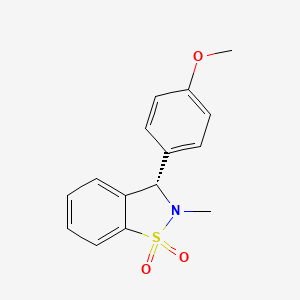

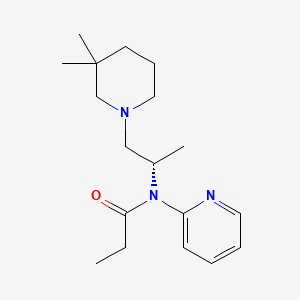

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)


